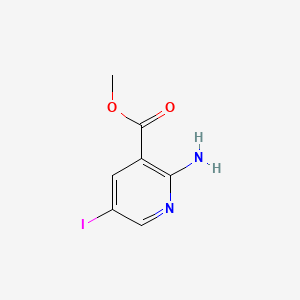

Methyl 2-amino-5-iodonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTQNYUTHDVISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737223 | |

| Record name | Methyl 2-amino-5-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227048-78-3 | |

| Record name | Methyl 2-amino-5-iodo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227048-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-iodopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-5-iodonicotinate from 2-aminonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-iodonicotinate is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceutical compounds. This guide provides a comprehensive overview of the synthetic pathways to this valuable compound, starting from the readily available 2-aminonicotinic acid. It delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the two primary transformations: the esterification of the carboxylic acid and the regioselective iodination of the pyridine ring. By presenting a critical analysis of different synthetic routes and methodologies, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors, optimizing for yield, purity, and scalability.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. Functionalized pyridines, such as this compound, are of particular interest due to the versatile handles they offer for further chemical modification. The amino group can be a site for amide bond formation or diazotization, the ester can be hydrolyzed or converted to other functional groups, and the iodo substituent is an excellent leaving group for cross-coupling reactions, enabling the introduction of diverse molecular fragments.

The synthesis of this compound from 2-aminonicotinic acid involves two key transformations: esterification and iodination. The order of these steps can significantly impact the overall efficiency and success of the synthesis. This guide will explore both direct and two-step approaches, providing a detailed analysis of the underlying chemical principles.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of the target molecule from 2-aminonicotinic acid can be approached in two primary ways, differing in the sequence of the esterification and iodination steps.

Diagram of Synthetic Pathways

Caption: Alternative synthetic routes to this compound.

Pathway 1: Iodination Followed by Esterification

This strategy involves the initial introduction of the iodine atom onto the pyridine ring of 2-aminonicotinic acid, followed by the esterification of the resulting 2-amino-5-iodonicotinic acid.

Iodination of 2-Aminonicotinic Acid:

The electron-donating amino group at the 2-position activates the pyridine ring towards electrophilic aromatic substitution, primarily at the 5-position. Several iodinating agents can be employed for this transformation.

-

N-Iodosuccinimide (NIS): NIS is a mild and highly effective electrophilic iodinating agent.[1] The reaction is often carried out in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile. The use of an acid catalyst, such as trifluoroacetic acid, can enhance the reactivity of NIS.[2]

-

Iodine Monochloride (ICl): ICl is a more reactive iodinating agent and can be used for less activated substrates.[3] The reaction is typically performed in an acidic medium.

-

Molecular Iodine (I2) with an Oxidizing Agent: This system generates an electrophilic iodine species in situ. Common oxidizing agents include nitric acid, hydrogen peroxide, or potassium iodate.[4][5][6] This method can be cost-effective but may require careful control of reaction conditions to avoid side reactions.

Esterification of 2-Amino-5-iodonicotinic Acid:

Once the iodo-substituted acid is obtained, the carboxylic acid group can be converted to its methyl ester.

-

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[7] The reaction is typically carried out under reflux conditions.

-

Thionyl Chloride (SOCl2) followed by Methanol: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride. The subsequent addition of methanol then readily forms the ester.[7] This two-step procedure is often high-yielding but requires handling of the corrosive and moisture-sensitive thionyl chloride.

Pathway 2: Esterification Followed by Iodination

This alternative route begins with the esterification of 2-aminonicotinic acid to form methyl 2-aminonicotinate, which is then subjected to iodination.

Esterification of 2-Aminonicotinic Acid:

The methods for esterification are the same as described in Pathway 1. A common and effective method is the Fischer-Speier esterification using methanol and a catalytic amount of sulfuric acid.[8]

Iodination of Methyl 2-aminonicotinate:

The resulting methyl 2-aminonicotinate is then iodinated. The presence of the electron-donating amino group and the electron-withdrawing ester group will influence the regioselectivity of the iodination. The activating effect of the amino group generally directs the incoming electrophile to the 5-position. A widely used and efficient method for this transformation is the use of N-Iodosuccinimide (NIS) in a solvent like DMF.[9]

Diagram of the Iodination Step in Pathway 2

Caption: Key components in the iodination of methyl 2-aminonicotinate.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1 (Iodination First) | Pathway 2 (Esterification First) |

| Starting Material | 2-Aminonicotinic Acid | 2-Aminonicotinic Acid |

| Intermediate 1 | 2-Amino-5-iodonicotinic Acid | Methyl 2-aminonicotinate |

| Key Challenge | Potential for lower solubility of the iodo-acid intermediate. | Potential for side reactions during iodination of the ester. |

| Overall Yield | Can be high, but may be limited by the solubility of the intermediate. | Often high, as the ester intermediate is typically more soluble.[9] |

| Purification | May require more rigorous purification of the iodo-acid. | Purification of the final product is generally straightforward. |

From a practical standpoint, Pathway 2 (Esterification First) is often preferred in a laboratory setting. The intermediate, methyl 2-aminonicotinate, is generally more soluble in common organic solvents than 2-amino-5-iodonicotinic acid, which can simplify handling and purification. Furthermore, a direct and high-yielding protocol for the iodination of methyl 2-aminonicotinate using NIS is well-established.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-aminonicotinate (Intermediate for Pathway 2)

This protocol is based on a standard Fischer-Speier esterification.[8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminonicotinic Acid | 138.12 | 10.0 g | 0.0724 mol |

| Methanol | 32.04 | 150 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 5.0 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminonicotinic acid (10.0 g, 0.0724 mol) and methanol (150 mL).

-

Stir the suspension and cool the flask in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (5.0 mL) to the stirred suspension.

-

Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into 200 mL of ice-cold water.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield methyl 2-aminonicotinate as a solid.

Protocol 2: Synthesis of this compound (Final Product from Pathway 2)

This protocol utilizes N-Iodosuccinimide for the regioselective iodination of methyl 2-aminonicotinate.[9]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2-aminonicotinate | 152.15 | 5.0 g | 0.0329 mol |

| N-Iodosuccinimide (NIS) | 224.98 | 8.1 g | 0.0360 mol |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-aminonicotinate (5.0 g, 0.0329 mol) and N,N-dimethylformamide (50 mL).

-

Stir the solution at room temperature until the starting material is fully dissolved.

-

Add N-Iodosuccinimide (8.1 g, 0.0360 mol) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium thiosulfate (200 mL) to quench any unreacted NIS.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).[9]

-

Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Conclusion

The synthesis of this compound from 2-aminonicotinic acid is a well-precedented and crucial transformation in synthetic organic chemistry. This guide has detailed the two primary synthetic strategies, highlighting the advantages of the "esterification first" approach in terms of practicality and efficiency. The provided experimental protocols offer a reliable starting point for researchers to produce this valuable building block. By understanding the underlying chemical principles and carefully selecting the appropriate reagents and reaction conditions, scientists can confidently and successfully synthesize this compound for their drug discovery and development programs.

References

- VertexAI Search. (2026). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society.

- Justia Patents. (2002).

- University of Michigan. (n.d.).

- Ozeki, N., Shimomura, N., & Harada, H. (2000). A NEW SANDMEYER IODINATION OF 2-AMINOPURINES IN NON-AQUEOUS CONDITIONS: COMBINATION OF ALKALI METAL IODIDE AND IODINE AS IODINE SOURCES. HETEROCYCLES, 55(3), 461-464.

- Al-Zaydi, K. M. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed Central, 9(1), 51.

- Science. (2022).

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Wikipedia. (n.d.). Sandmeyer reaction.

- CymitQuimica. (n.d.). CAS 516-12-1: N-Iodosuccinimide.

- Guidechem. (n.d.). CAS 1227048-78-3 | 2-AMino-5-iodo-nicotinic acid Methyl ester supply.

- Benchchem. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.

- PubMed. (2022). Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines.

- ChemicalBook. (n.d.).

- DR JCR BIO. (n.d.). 2-AMino-5-iodo-nicotinic acid Methyl ester/1227048-78-3.

- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).

- Benchchem. (2025). Application Notes and Protocols for Electrophilic Aromatic Substitution with Iodine Monochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Chemical Communications (RSC Publishing). (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- Benchchem. (n.d.). N-Iodosuccinimide (NIS)

- Tokyo Chemical Industry UK Ltd. (2014).

- Wikipedia. (n.d.). N-Iodosuccinimide.

- Google Patents. (n.d.).

- ChemicalBook. (n.d.).

- ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.

- ChemRxiv. (n.d.).

- MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.

- ResearchGate. (n.d.). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media.

- ResearchGate. (2017).

- ScienceDirect. (n.d.). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site.

- Wordpress. (n.d.). I2 and Electrophilic I+ reagents.

- PrepChem.com. (n.d.).

- Amanote Research. (n.d.). Synthesis of 2-Amino-5-(3-Chloropr.

- ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid.

- Organic Chemistry Portal. (n.d.).

- Wiley Online Library. (2025). Poly(amino acid)

- PubMed Central. (n.d.).

- PubChem. (n.d.). 2-Aminonicotinic acid.

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.).

- Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction.

- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

Sources

- 1. CAS 516-12-1: N-Iodosuccinimide | CymitQuimica [cymitquimica.com]

- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 5. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I | MDPI [mdpi.com]

- 6. EP2243767A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 2-aminonicotinate synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

Introduction: The Strategic Importance of Methyl 2-amino-5-iodonicotinate

An In-Depth Technical Guide to the Chemical Properties of Methyl 2-amino-5-iodonicotinate

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized pyridine derivative that serves as a strategic building block in modern medicinal chemistry and materials science. Its structure is distinguished by three key functional groups poised for diverse chemical transformations: a nucleophilic amino group, an ester suitable for modification, and a reactive iodo-substituent. This arrangement makes it a valuable scaffold for constructing complex molecular architectures.

The pyridine core is a prevalent motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of the iodo-group at the 5-position transforms this molecule into an ideal substrate for transition metal-catalyzed cross-coupling reactions. This capability allows for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.[1] This guide provides an in-depth exploration of the synthesis, spectroscopic properties, reactivity, and safe handling of this compound, offering field-proven insights for its application in research and development.

Physicochemical and Structural Data

A summary of the core physicochemical properties of this compound is essential for its effective use in experimental design.

| Property | Value | Source |

| CAS Number | 1227048-78-3 | [2][3] |

| Molecular Formula | C₇H₇IN₂O₂ | [2][4] |

| Molecular Weight | 278.05 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Storage | 2-8°C, protected from light | [4] |

Synthesis and Mechanistic Insight

The most common and efficient synthesis of this compound involves the direct electrophilic iodination of its parent compound, Methyl 2-aminonicotinate.

Core Synthesis Pathway: Electrophilic Iodination

The 2-amino group is a potent activating group, directing electrophiles to the ortho (3-position) and para (5-position) positions of the pyridine ring. Due to steric hindrance from the adjacent ester group at the 3-position, iodination occurs selectively at the 5-position. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.

Causality Behind Reagent Choice:

-

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of an electrophilic iodine atom (I⁺). Unlike harsher reagents like molecular iodine (I₂), it does not require a strong activating catalyst and minimizes the formation of side products. The reaction proceeds smoothly in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which helps to solubilize the starting materials and facilitate the reaction.

Sources

Methyl 2-amino-5-iodonicotinate CAS number 1227048-78-3

An In-Depth Technical Guide to Methyl 2-amino-5-iodonicotinate (CAS: 1227048-78-3): A Versatile Building Block for Medicinal Chemistry and Materials Science

Executive Summary

This compound is a strategically important heterocyclic building block, distinguished by its trifunctional nature. The pyridine core, a privileged scaffold in medicinal chemistry, is functionalized with a nucleophilic amino group, a modifiable methyl ester, and a highly reactive iodo group. This unique combination makes it an invaluable intermediate for the synthesis of complex molecular architectures. The aryl iodide serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. This guide provides a comprehensive overview of its physicochemical properties, a robust proposed synthetic pathway, detailed analytical characterization, key chemical reactions, and its applications in drug discovery and advanced materials, alongside essential safety and handling protocols.

Compound Profile and Physicochemical Properties

This compound is a solid at room temperature. Its key identifiers and properties are summarized below, based on data from chemical suppliers and safety data sheets.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1227048-78-3 |

| IUPAC Name | methyl 2-amino-5-iodopyridine-3-carboxylate |

| Molecular Formula | C₇H₇IN₂O₂[1] |

| Molecular Weight | 278.05 g/mol [1] |

| Canonical SMILES | COC(=O)C1=C(N=CC(I)=C1)N |

| InChI Key | FZPUIWQPLSVQRU-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 42 - 44 °C | |

| Boiling Point | 204 °C | |

| Purity | Typically ≥98% | [2] |

The Strategic Importance of the 2-Aminopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, found in a vast number of existing and developmental drug candidates.[3] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, enhancing the pharmacokinetic profiles of drug molecules.[3]

The 2-aminopyridine motif is particularly significant. The amino group at the C2 position can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as enzyme active sites. This dual-role capability is a key reason for its prevalence in pharmacologically active compounds, including kinase inhibitors and central nervous system agents.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for researchers planning to create novel analogs. A robust and logical two-step pathway involves the initial esterification of 2-aminonicotinic acid, followed by a regioselective iodination of the resulting methyl ester.

Protocol 3.1: Synthesis of Methyl 2-aminonicotinate via Fischer Esterification

This protocol is based on standard esterification methods for aminonicotinic acids.[4] The use of a strong acid catalyst is essential to protonate the carboxylic acid, making it more electrophilic for attack by methanol. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.

-

Reaction Setup: Suspend 2-aminonicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise.

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture over crushed ice and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is > 8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and remove the solvent under reduced pressure to yield the crude product.[4]

-

Purification: The crude Methyl 2-aminonicotinate can be purified by silica gel flash chromatography if necessary.

Protocol 3.2: Regioselective Iodination

The iodination of the electron-rich aminopyridine ring is achieved using an electrophilic iodine source. The strong activating and ortho-, para-directing effect of the amino group, combined with the deactivating effect of the ester, directs the iodination selectively to the C5 position.[5]

-

Reaction Setup: Dissolve Methyl 2-aminonicotinate (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask protected from light.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1-1.2 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine) followed by brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following table outlines the expected spectral data based on the compound's structure and general spectroscopic principles.[6][7]

Table 3: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | ~8.1-8.3 ppm (d, 1H): Aromatic proton at C6, ortho-coupled to the iodine. ~7.8-8.0 ppm (d, 1H): Aromatic proton at C4, meta-coupled to the C6 proton. ~6.0-6.5 ppm (br s, 2H): Protons of the NH₂ group. ~3.8-3.9 ppm (s, 3H): Protons of the OCH₃ methyl ester group. |

| ¹³C NMR | ~168 ppm: Carbonyl carbon of the ester. ~160 ppm: C2 carbon attached to the amino group. ~150-155 ppm: Aromatic carbons (C4, C6). ~110-120 ppm: C3 carbon. ~80-90 ppm: C5 carbon attached to the iodine (significant upfield shift due to heavy atom effect). ~52 ppm: Methyl carbon of the ester. |

| FT-IR (cm⁻¹) | 3400-3200: N-H stretching (symmetric and asymmetric) of the primary amine. ~1720: C=O stretching of the ester carbonyl. ~1620: N-H scissoring (bending) of the amine. ~1580, 1450: C=C and C=N stretching of the aromatic pyridine ring. ~1250: C-O stretching of the ester. |

| Mass Spec (EI) | M⁺ at m/z = 278: Molecular ion peak. Fragments at m/z = 247: Loss of -OCH₃ radical. Fragments at m/z = 219: Loss of -COOCH₃ radical. |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its utility as a trifunctional synthetic intermediate. The iodo, amino, and ester groups can be addressed with high selectivity.

The Aryl Iodide Handle: Gateway to Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the aryl halides in transition-metal-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope compared to its bromo or chloro analogs.[8] This makes it an ideal precursor for constructing complex molecules.[9]

Protocol Example: Suzuki-Miyaura Coupling

This generalized protocol illustrates the construction of a C(sp²)-C(sp²) bond at the 5-position.

-

Reaction Setup: To a reaction vial, add this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.

-

Reaction: Seal the vial and heat the mixture to 80-100 °C with stirring for 4-12 hours, or until TLC/LC-MS analysis indicates completion.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 5-aryl-2-aminonicotinate product.

Reactivity of the Amino and Ester Groups

-

2-Amino Group: This group is nucleophilic and can undergo standard reactions such as acylation with acid chlorides or anhydrides, alkylation, or reductive amination.

-

Methyl Ester: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. The resulting acid is a key intermediate for forming amide bonds via peptide coupling reagents.

Applications in Research and Development

The structural motifs accessible from this compound are prevalent in numerous fields.

-

Medicinal Chemistry: As a versatile building block, it is used in the synthesis of novel therapeutic agents. The related bromo-analog is explicitly used in the development of anti-inflammatory and anti-cancer drugs.[10] The scaffold is suitable for designing kinase inhibitors, antivirals, and compounds targeting neurological disorders.[1]

-

Agrochemicals: The pyridine core is also a common feature in modern pesticides. This intermediate can be used to develop new agrochemicals with high efficacy and selectivity.[1][10]

-

Materials Science: Polysubstituted pyridines can serve as ligands for creating organometallic complexes with interesting catalytic or photophysical properties. They may also be incorporated into organic semiconductors or dyes.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following information is derived from the material safety data sheet (MSDS/SDS).

Table 4: Hazard Identification and Precautionary Statements

| Hazard Statement | Description | Precautionary Code |

| H315 | Causes skin irritation. | P280, P302+P352 |

| H319 | Causes serious eye irritation. | P280, P305+P351+P338 |

| H335 | May cause respiratory irritation. | P261, P304+P340 |

| H402 | Harmful to aquatic life. | P273 |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is 2-8°C, protected from light.[1][12]

References

- Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. ACS Publications.

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI.

- Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.

- A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central.

- This compound. Sigma-Aldrich.

- 2-AMino-5-iodo-nicotinic acid Methyl ester. Chemicalbook.

- This compound. Ambeed.com.

- This compound. ACE Biolabs.com.

- This compound. BLD Pharmatech Ltd.

- SAFETY DATA SHEET - this compound. Sigma-Aldrich.

- Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda.

- Safety Data Sheet - Methyl 5,6-diaminonicotinate. ChemScene.

- Methyl 2-amino-5-methylnicotinate. Sigma-Aldrich.

- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.

- SAFETY DATA SHEET - Methyl 2-methylnicotinate. Fisher Scientific.

- Safety Data Sheet - Methyl 6-amino-5-iodonicotinate. CymitQuimica.

- Safety Data Sheet - Methyl nicotinate. Biosynth.

- Synthesis of (Methyl 2-aminonicotinate) Procedure. PrepChem.com.

- What is the synthesis and application of 2-Amino Methyl Nicotinate?. Guidechem.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.

- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry.

- Methyl 2-Amino-5-bromonicotinate. Chem-Impex.

- This compound. MySkinRecipes.

- Spectroscopy NMR, IR, MS, UV-Vis. University Course Document.

- Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.

- Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central.

- Special Issue : Metal-Catalyzed Cross-Couplings. MDPI.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1227048-78-3 CAS|2-AMino-5-iodo-nicotinic acid Methyl ester|生产厂家|价格信息 [m.chemicalbook.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. lehigh.edu [lehigh.edu]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. biosynth.com [biosynth.com]

- 12. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Structure and Characterization of Methyl 2-amino-5-iodonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives forming the basis of numerous therapeutic agents.[1][2] The strategic introduction of halogen atoms onto the pyridine ring can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Methyl 2-amino-5-iodonicotinate, a substituted halopyridine, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure combines a nucleophilic amino group, an ester functionality amenable to further modification, and an iodine atom that can participate in various cross-coupling reactions, making it a versatile synthon in medicinal chemistry. This guide provides a comprehensive overview of the synthesis and in-depth structural characterization of this compound, offering insights for its application in drug development.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from 2-aminonicotinic acid. The first step involves the esterification of the carboxylic acid, followed by the regioselective iodination of the pyridine ring.

Step 1: Synthesis of Methyl 2-aminonicotinate (Precursor)

The precursor, Methyl 2-aminonicotinate, can be synthesized from 2-aminonicotinic acid via Fischer esterification.

Experimental Protocol:

-

Suspend 2-aminonicotinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) or sulfuric acid (catalytic amount) to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2-aminonicotinate.

-

Purify the crude product by column chromatography on silica gel if necessary.[4]

Step 2: Iodination to this compound

The final product is obtained by the electrophilic iodination of Methyl 2-aminonicotinate. N-Iodosuccinimide (NIS) is a common and effective iodinating agent for this transformation.

Experimental Protocol:

-

Dissolve Methyl 2-aminonicotinate (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add N-Iodosuccinimide (1.1-1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Caption: Synthetic pathway to this compound.

Structural and Physicochemical Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the chemical structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are crucial.

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.25 | d | 1H | H-6 |

| ~7.95 | d | 1H | H-4 |

| ~5.50 | br s | 2H | -NH₂ |

| ~3.90 | s | 3H | -OCH₃ |

Interpretation:

-

The two protons on the pyridine ring (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The downfield shift of H-6 is attributed to its position adjacent to the nitrogen atom and the deshielding effect of the iodine atom.

-

The protons of the amino group (-NH₂) are expected to appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

-

The methyl ester protons (-OCH₃) will appear as a sharp singlet.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168.0 | C=O (ester) |

| ~158.0 | C-2 |

| ~150.0 | C-6 |

| ~145.0 | C-4 |

| ~110.0 | C-3 |

| ~85.0 | C-5 |

| ~52.0 | -OCH₃ |

Interpretation:

-

The carbonyl carbon of the ester group will be the most downfield signal.

-

The carbon atom bearing the iodine (C-5) is expected to be significantly shielded (upfield shift) due to the "heavy atom effect".

-

The other aromatic carbons will appear in the typical range for pyridine derivatives, with their specific shifts influenced by the amino, ester, and iodo substituents.

Caption: Predicted ¹H NMR assignments for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometric Data:

| m/z | Interpretation |

|---|---|

| 278 | [M]⁺, Molecular ion |

| 247 | [M - OCH₃]⁺ |

| 220 | [M - COOCH₃]⁺ |

| 151 | [M - I]⁺ |

| 127 | I⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 278, corresponding to the molecular weight of C₇H₇IN₂O₂.

-

Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 247, or the entire methoxycarbonyl group (-COOCH₃) resulting in a peak at m/z 220.

-

Cleavage of the C-I bond would lead to a fragment at m/z 151 ([M - I]⁺) and a peak corresponding to the iodine cation at m/z 127.

Caption: Expected fragmentation pathway in mass spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |

| 3100-3000 | C-H stretch (aromatic) | Pyridine ring |

| 2950-2850 | C-H stretch (aliphatic) | Methyl group (-OCH₃) |

| ~1720 | C=O stretch | Ester |

| ~1620 | N-H bend | Primary amine (-NH₂) |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| ~1250 | C-O stretch | Ester |

| ~850 | C-I stretch | Iodo group |

Interpretation:

-

The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretching of a primary amine.

-

A strong absorption band around 1720 cm⁻¹ is indicative of the carbonyl group of the ester.

-

The spectrum will also show characteristic absorptions for the aromatic pyridine ring and the C-I bond.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound is not publicly available, analysis of a related structure, 2-amino-5-methylpyridinium nicotinate, reveals potential intermolecular interactions.[5] In the solid state, it is expected that this compound would exhibit hydrogen bonding between the amino group of one molecule and the carbonyl oxygen or the pyridine nitrogen of a neighboring molecule. Pi-pi stacking interactions between the pyridine rings are also possible.

Hypothetical Crystal Packing Features:

-

Hydrogen Bonding: N-H···O=C and N-H···N(pyridine) interactions are likely to be primary motifs.

-

Halogen Bonding: The iodine atom could potentially act as a halogen bond donor, interacting with the nitrogen or oxygen atoms of adjacent molecules.

-

π-π Stacking: Offset or face-to-face stacking of the pyridine rings may contribute to the overall crystal packing.

Caption: Potential intermolecular interactions in the solid state.

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The iodine atom is particularly useful for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the facile introduction of aryl, alkyl, and amino groups at the 5-position of the pyridine ring, enabling the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis and a detailed, predictive analysis of its structural characterization using modern analytical techniques. A thorough understanding of its structure and reactivity, as outlined in this document, is essential for its effective utilization in the design and synthesis of novel therapeutic agents. The combination of NMR, MS, and FT-IR spectroscopy provides a robust and self-validating system for the confirmation of its structure and purity.

References

-

Vertex AI Search. The Role of Halogenated Pyridines in Modern Drug Discovery. Link

-

Hemamalini, M., & Fun, H. K. (2010). 2-Amino-5-methylpyridinium nicotinate. Acta Crystallographica Section E: Structure Reports Online, 66(3), o662. [Link]

-

Guidechem. What is the synthesis and application of 2-Amino Methyl Nicotinate? Link

-

ChemicalBook. METHYL 5-METHYLNICOTINATE synthesis. Link

-

Khan, I., & Ali, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6218. [Link]

-

Sharma, P., & Kumar, V. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Results in Chemistry, 5, 100822. [Link]

Sources

- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. hmdb.ca [hmdb.ca]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 2-Amino-5-methylpyridinium nicotinate - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Methyl 2-amino-5-iodonicotinate in common lab solvents

An In-depth Technical Guide to the Solubility of Methyl 2-amino-5-iodonicotinate in Common Laboratory Solvents

Foreword: Navigating the Data Gap for a Novel Compound

In the landscape of drug discovery and chemical synthesis, the solubility of a compound is a cornerstone of its developability and application. It governs everything from reaction kinetics to bioavailability.[1][2] this compound, a substituted pyridine derivative, is a compound of interest for which extensive public solubility data is not yet available. This guide, therefore, serves a dual purpose: to provide a scientifically grounded prediction of its solubility based on first principles and data from analogous structures, and to offer a robust, step-by-step experimental framework for researchers to determine its solubility profile in their own laboratories. This document is designed for the hands-on researcher, providing not just the "what" but the critical "why" behind each step.

Physicochemical Profile and Solubility Prediction

To understand the solubility of this compound, we must first dissect its molecular structure.

-

Pyridine Core: The pyridine ring, with its nitrogen atom, imparts a degree of polarity and the capacity for hydrogen bonding.[3] Pyridine itself is miscible with water and a broad range of organic solvents, from polar to non-polar, including ethanol, ether, and chloroform.[3][4][5] This suggests a baseline of moderate to good solubility in many common lab solvents.

-

Amino Group (-NH₂): The amino group is a strong hydrogen bond donor and acceptor, which will significantly enhance interactions with polar protic solvents like water and alcohols.

-

Iodo Group (-I): The large, electron-rich iodine atom increases the molecule's molecular weight and polarizability. While it adds some lipophilic character, its primary influence will be on van der Waals interactions.

-

Methyl Ester (-COOCH₃): The methyl ester group adds polarity and is a hydrogen bond acceptor. Esterification of nicotinic acid derivatives is a known strategy to modify solubility.[6][7][8]

Predicted Solubility Behavior:

Based on this structural analysis, we can predict the following solubility trends for this compound:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to be excellent solvents. They are highly polar and can effectively solvate the molecule without competing for hydrogen bonding sites. DMSO is a common choice for creating stock solutions of drug-like molecules.[1][9]

-

Moderate to Good Solubility in Alcohols: Methanol, ethanol, and isopropanol should be effective solvents due to their ability to engage in hydrogen bonding with the amino and ester groups. As the alkyl chain of the alcohol increases, the solubility is expected to decrease due to the increasing non-polar character of the solvent.[10][11]

-

Moderate Solubility in Halogenated Solvents: Dichloromethane (DCM) and chloroform are likely to be reasonably good solvents. While less polar than alcohols, they can interact with the polar regions of the molecule. The pyridine core itself shows good solubility in these solvents.[3]

-

Low Solubility in Non-Polar Solvents: Solvents such as hexanes, heptane, and toluene are predicted to be poor solvents. The polar functional groups of this compound will have limited favorable interactions with these non-polar hydrocarbons.

-

pH-Dependent Aqueous Solubility: The amino group on the pyridine ring is basic and can be protonated under acidic conditions. This would form a salt, significantly increasing its solubility in aqueous solutions. Conversely, in basic solutions, the compound will remain in its free base form, and its aqueous solubility is expected to be lower. The solubility of amino acids and related compounds is highly dependent on pH.[10][11]

A Practical Framework for Experimental Solubility Determination

The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of this compound. Kinetic solubility is often used in early-stage drug discovery for high-throughput screening, while thermodynamic solubility provides a more accurate measure of the equilibrium state, which is crucial for later-stage development.[9][12][13]

Logical Workflow for Solubility Assessment

The diagram below illustrates a logical workflow for a comprehensive solubility assessment, starting from initial screening to definitive thermodynamic measurement.

Caption: A logical workflow for determining compound solubility.

Protocol 1: High-Throughput Kinetic Solubility Assay

Objective: To rapidly assess the aqueous solubility of this compound for initial screening purposes. This method mimics the conditions often used in early in vitro biological assays.[13][14]

Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer. The formation of a precipitate is detected, often by light scattering (nephelometry) or by quantifying the amount of compound remaining in solution after filtration.[1][9][14]

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 20 mM). Ensure the compound is fully dissolved.

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Add a small volume of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

-

Equilibration:

-

Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[9]

-

-

Detection and Quantification (Choose one):

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in scattering compared to a blank indicates precipitation.[1]

-

Direct UV/LC-MS Analysis:

-

Causality and Self-Validation:

-

Why DMSO? DMSO is a powerful organic solvent capable of dissolving a wide range of compounds, making it ideal for preparing high-concentration stock solutions for screening assays.[1]

-

Why a short incubation? This is a kinetic assay. It measures the tendency of a compound to precipitate out of a supersaturated solution under a defined, non-equilibrium condition, which is relevant for many high-throughput screening experiments.[13]

-

Trustworthiness: Including a set of reference compounds with known high and low solubility in each assay plate provides a crucial quality control measure to validate the experimental run.[9]

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

Objective: To determine the equilibrium solubility of this compound in a specific solvent, which represents the true maximum concentration of the compound that can be dissolved under thermodynamic equilibrium.[13][16]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for an extended period until the concentration of the dissolved compound in the solution reaches a constant value. This ensures a true saturated solution in equilibrium with the solid phase.[17]

Step-by-Step Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.

-

Accurately add a known volume of the desired solvent (e.g., water, PBS, ethanol, DCM) to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for an extended period (typically 24 to 72 hours). The exact time required to reach equilibrium should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration no longer increases.[9][16]

-

-

Phase Separation:

-

Allow the vials to stand at the experimental temperature to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant. Immediately filter the sample through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µM, or g/L).

-

Causality and Self-Validation:

-

Why the Shake-Flask Method? This method is considered the "gold standard" for determining thermodynamic solubility because it ensures that the system reaches true equilibrium.[17]

-

Why 24-72 hours? Reaching thermodynamic equilibrium can be a slow process, especially for poorly soluble compounds. Extended agitation ensures that the dissolution process is complete.[9]

-

Trustworthiness: The protocol is self-validating if: 1) solid material is visibly present at the end of the equilibration period, and 2) measurements at consecutive time points (e.g., 48 and 72 hours) yield the same concentration, confirming that equilibrium has been reached.[16]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and conditions (e.g., pH, temperature).

Table 1: Predicted and Experimental Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Method |

| Water (pH 7.4) | Polar Protic | Low to Moderate | To be determined | Thermodynamic |

| Water (pH 2.0) | Polar Protic | Moderate to High | To be determined | Thermodynamic |

| Methanol | Polar Protic | Good | To be determined | Thermodynamic |

| Ethanol | Polar Protic | Good | To be determined | Thermodynamic |

| Dichloromethane | Halogenated | Moderate | To be determined | Thermodynamic |

| Acetonitrile | Polar Aprotic | Moderate | To be determined | Thermodynamic |

| Dimethyl Sulfoxide | Polar Aprotic | High | To be determined | Thermodynamic |

| Hexane | Non-Polar | Very Low | To be determined | Thermodynamic |

Conclusion and Future Directions

While public data on the solubility of this compound is scarce, a thorough analysis of its chemical structure allows for robust predictions of its behavior in common laboratory solvents. This guide provides the necessary theoretical foundation and, more importantly, detailed, field-proven experimental protocols for researchers to generate high-quality, reliable solubility data. The determination of its thermodynamic solubility across a range of solvents and pH values will be a critical step in advancing the research and development of this promising compound.

References

- Solubility of Things. (n.d.). Pyridine.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.

- Fakhree, M. A., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Akishina, et al. (n.d.). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.

- Pion. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- BioDuro. (n.d.). ADME Solubility Assay.

- International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): IARC.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- chemeurope.com. (n.d.). Pyridine.

- Akishina, et al. (2018). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. ResearchGate.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Wong, J., & Wiedmann, T. S. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed.

- Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- Chakravarty, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

Sources

- 1. rheolution.com [rheolution.com]

- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pyridine [chemeurope.com]

- 6. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 7. researchgate.net [researchgate.net]

- 8. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

The Strategic Utility of Methyl 2-amino-5-iodonicotinate: An In-depth Technical Guide for Synthetic Chemists

Introduction: Unveiling a Privileged Scaffold in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic assembly of complex molecular architectures is paramount. Chemists are in constant pursuit of versatile building blocks—molecules endowed with precisely positioned functional groups that can serve as reliable linchpins in convergent synthetic strategies. Methyl 2-amino-5-iodonicotinate, a trifunctionalized pyridine derivative, has emerged as a cornerstone reagent for this purpose. Its unique electronic and steric properties, stemming from the interplay of an amino group, a methyl ester, and a strategically placed iodine atom, render it an exceptionally valuable tool for the construction of novel chemical entities.

This technical guide offers an in-depth exploration of this compound as a synthetic building block. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings and strategic considerations that empower researchers to harness its full potential. We will examine its synthesis, its pivotal role in palladium-catalyzed cross-coupling reactions, and its utility in constructing diverse heterocyclic systems, providing field-proven insights for professionals in drug development and chemical research.

Molecular Architecture and Intrinsic Reactivity

The power of this compound lies in its distinct functional handles, each offering a gateway for selective chemical transformations.

-

The 5-Iodo Group: This is the primary site for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, allowing for oxidative addition to a palladium(0) catalyst under milder conditions than its bromo or chloro counterparts. This high reactivity enables selective functionalization, even in the presence of other, less reactive halides.

-

The 2-Amino Group: This nucleophilic center can participate in a variety of reactions, including N-alkylation, N-arylation, acylation, and, crucially, cyclization reactions to form fused heterocyclic systems. Its electronic-donating nature also influences the overall reactivity of the pyridine ring.

-

The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other derivatizations. It can also be reduced to a primary alcohol, opening up further synthetic possibilities.

The strategic placement of these groups on the pyridine core—a privileged scaffold in medicinal chemistry—makes this molecule a powerful starting point for generating libraries of compounds with diverse biological activities.[1][2]

Synthesis of this compound

A robust and scalable synthesis of the title compound is crucial for its widespread application. A common and effective route involves a two-step process starting from the readily available methyl 2-aminonicotinate.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 2-Aminonicotinic Acid (if starting from the acid)

-

Suspend 2-aminonicotinic acid (1.0 equiv) in methanol (approx. 10 mL per gram of acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 equiv) or sulfuric acid (catalytic to stoichiometric amounts) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the mixture to reflux (around 60-65 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[3]

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is greater than 8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-aminonicotinate, which can often be used in the next step without further purification.

Step 2: Iodination of Methyl 2-aminonicotinate

-

Dissolve methyl 2-aminonicotinate (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add N-iodosuccinimide (NIS) (1.1-1.2 equiv) portion-wise to the solution at room temperature. A similar iodination procedure has been reported for related pyridine systems.[4]

-

Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Extract the product with an organic solvent like ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an exemplary substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5] The high reactivity of the C-I bond allows for selective and efficient coupling under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[4][6][7] The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).

-

Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly degassed.

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired methyl 2-amino-5-arylnicotinate.[4]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.

-

Degassed Solvents: Oxygen dissolved in the solvent can also lead to catalyst deactivation and promote side reactions.

-

Base: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[6]

-

Ligand Choice: For more challenging couplings, specialized phosphine ligands can be used to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Notes |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | A standard, reliable system for many substrates.[4] |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90-110 | Excellent | Effective for a broad range of boronic acids. |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Excellent | Highly active catalyst system, good for hindered substrates. |

Table 1: Common Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Iodides.

Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to arylalkynes and conjugated enynes.[8][9][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

-

To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).

-

Add a degassed solvent (e.g., THF or DMF, 5 mL) and an amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).

-

Add the terminal alkyne (1.1 equiv) dropwise to the mixture.

-

Stir the reaction at room temperature to 50 °C until the starting material is consumed (monitored by TLC).

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the methyl 2-amino-5-(alkynyl)nicotinate product.

Causality Behind Experimental Choices:

-

Copper(I) Co-catalyst: The copper acetylide, formed in situ, is believed to be the active species in the transmetalation step, transferring the alkynyl group to the palladium center.[9]

-

Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI produced during the reaction.

-

Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols, which often require specific ligands and stronger bases.[10]

Buchwald-Hartwig Amination: Forming C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and high-yielding method for C-N bond formation.[3][11][12] This reaction couples an aryl halide with a primary or secondary amine.

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4 mol%) to a dry Schlenk tube.[13]

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

-

Strong Base: A non-nucleophilic, strong base like NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that precedes reductive elimination.[11]

-

Bulky Phosphine Ligands: Ligands are critical for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) promote the crucial reductive elimination step, which is often the rate-limiting step, to form the C-N bond.[12][13]

Beyond Cross-Coupling: Derivatization and Cyclization

The utility of this compound extends beyond its role as a cross-coupling partner. The amino and ester functionalities serve as handles for further molecular elaboration.

N-Functionalization and Amide Formation

The 2-amino group can be acylated to form amides or undergo reductive amination. The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a diverse array of amides.

Intramolecular Cyclization Reactions

A particularly powerful application is its use in the synthesis of fused heterocyclic systems. The juxtaposition of the 2-amino group and the 3-ester (or the derived acid/amide) allows for intramolecular cyclization reactions to construct pyridopyrimidines and related scaffolds, which are common motifs in biologically active molecules.[14] For example, condensation with β-keto esters can lead to the formation of 4H-pyrido[1,2-a]pyrimidin-4-ones.[14]

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands out as a preeminent building block in modern organic synthesis. Its trifunctional nature provides a robust platform for a multitude of selective transformations. The highly reactive iodo group serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, while the amino and ester groups offer orthogonal sites for further derivatization and the construction of complex fused ring systems. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and handling of this reagent is not merely advantageous—it is a key enabler for the efficient and strategic synthesis of novel compounds that will drive future innovations in medicine and materials.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylpyridinium nicotinate. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS Publications. (n.d.). The Reaction of Amino Heterocycles with Reactive Esters. I. 2-Aminopyridines R, -n. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central. Retrieved from [Link]

-

Kyushu University. (n.d.). One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation of Alkyl Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides. PubMed. Retrieved from [Link]

-